

Molecular weight and formula of Benzenesulfonamide, N-3-butenyl-2-nitro-

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Compound of Interest

Compound Name: *Benzenesulfonamide, N-3-butenyl-2-nitro-*

Cat. No.: *B1312797*

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An In-depth Technical Guide to Benzenesulfonamide, N-3-butenyl-2-nitro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of **Benzenesulfonamide, N-3-butenyl-2-nitro-**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information from closely related analogues and general chemical principles to provide a foundational understanding for research and development purposes.

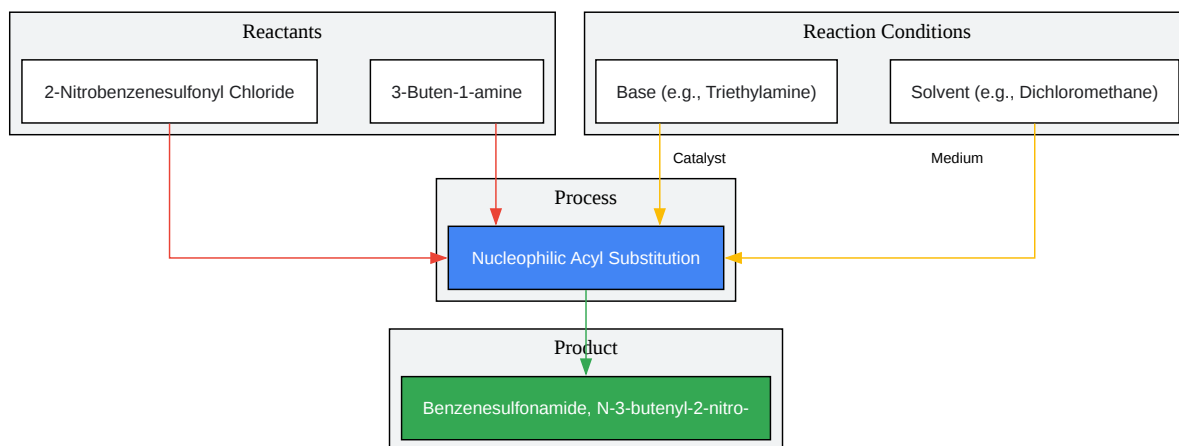
Chemical Identity and Properties

Benzenesulfonamide, N-3-butenyl-2-nitro- is a chemical compound within the sulfonamide class, characterized by a benzenesulfonamide core structure with a 2-nitro group and an N-substituted 3-butenyl group.

Property	Value	Source
Molecular Formula	C10H12N2O4S	[1]
Molecular Weight	256.28 g/mol	[1]
CAS Number	90870-33-0	[1][2]
Canonical SMILES	<chem>C=CCNS(=O)(=O)C1=CC=CC=C1</chem> INVALID-LINK--[O-]	[1]
Synonyms	N-(but-3-enyl)-2-nitrobenzenesulfonamide, N-But-3-enyl o-nitrobenzenesulfonamide, N-(2-nitrobenzenesulfonyl)-N-(but-3-enyl)amine, 2-nitro-N-(but-3-enyl)benzenesulfonamide	[2]

Proposed Synthesis

While specific literature detailing the synthesis of **Benzenesulfonamide, N-3-butenyl-2-nitro-** is not readily available, a plausible synthetic route can be extrapolated from standard methodologies for the preparation of N-substituted sulfonamides. The most probable approach involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-buten-1-amine in the presence of a base.



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Caption: Proposed synthesis workflow for **Benzenesulfonamide, N-3-butenyl-2-nitro-**.

The following is a generalized, hypothetical protocol for the synthesis of **Benzenesulfonamide, N-3-butenyl-2-nitro-**, based on similar documented reactions for other sulfonamides.

- Preparation: To a solution of 3-buten-1-amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.1 equivalents).
- Reaction: Cool the mixture in an ice bath. Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise to the cooled amine solution with continuous stirring.
- Incubation: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography.

- **Workup:** Upon completion, quench the reaction with the addition of a dilute acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer, wash it sequentially with water and brine, and then dry it over an anhydrous salt such as sodium sulfate.
- **Purification:** After filtering off the drying agent, concentrate the organic solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure **Benzenesulfonamide, N-3-butenyl-2-nitro-**.

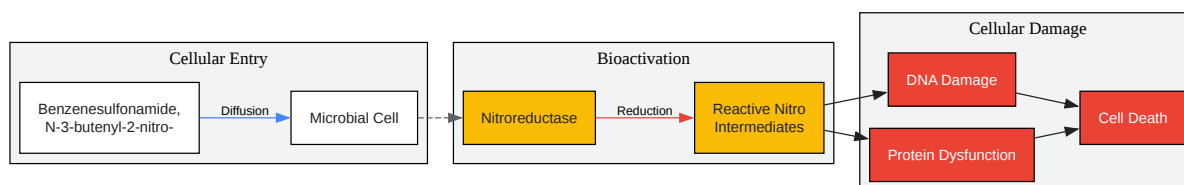
Potential Biological Activity and Signaling Pathways

Specific biological data for **Benzenesulfonamide, N-3-butenyl-2-nitro-** is not available.

However, the structural motifs present in the molecule, namely the benzenesulfonamide core and the nitro group, are found in many biologically active compounds.

- **Benzenesulfonamide Moiety:** The sulfonamide group is a well-known pharmacophore present in a wide range of therapeutic agents, including diuretics, anticonvulsants, and antimicrobial drugs. Many sulfonamides are known to act as inhibitors of carbonic anhydrase.
- **Nitroaromatic Group:** The nitro group is a key feature in several antimicrobial drugs. Its mechanism of action often involves enzymatic reduction within the target cell to form reactive nitroso and hydroxylamine intermediates or a nitro radical anion. These reactive species can induce cellular damage by reacting with biological macromolecules such as DNA and proteins.

Given these characteristics, it is plausible that **Benzenesulfonamide, N-3-butenyl-2-nitro-** could exhibit antimicrobial properties. A hypothetical mechanism of action is depicted below.



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Caption: Hypothetical antimicrobial mechanism of action.

Conclusion and Future Directions

Benzenesulfonamide, N-3-butenyl-2-nitro- is a compound with potential for biological activity based on its structural components. The lack of specific experimental data highlights an opportunity for further research. Future studies should focus on:

- **Definitive Synthesis and Characterization:** Developing and optimizing a synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).
- **Biological Screening:** Evaluating the compound against a panel of microbial strains and cancer cell lines to identify any potential therapeutic activities.
- **Mechanism of Action Studies:** If biological activity is observed, elucidating the specific molecular targets and signaling pathways involved.

This guide serves as a foundational resource for initiating research into **Benzenesulfonamide, N-3-butenyl-2-nitro-**, providing a theoretical framework to guide experimental design.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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